TAK-960 (dihydrochloride) is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of mitosis. Elevated levels of PLK1 have been associated with poor prognosis in various cancers, making it a significant target for anticancer therapies. TAK-960 has demonstrated broad-spectrum preclinical antitumor activity across multiple cancer cell lines and tumor xenograft models, showcasing its potential as an effective treatment option for advanced malignancies .
TAK-960 is classified as a small molecule inhibitor specifically targeting PLK1. It is synthesized from commercially available precursors and is designed for oral bioavailability, enhancing its utility in clinical settings . The compound is also known by its chemical formula C27H34F3N7O3·HCl and has a molecular weight of approximately 598.06 g/mol .
The synthesis of TAK-960 (dihydrochloride) involves several key steps:
TAK-960 features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The structural representation can be summarized by its InChI Key: QZBHDFGFNVMONB-UHFFFAOYSA-N, which provides a unique identifier for computational analysis .
TAK-960 primarily undergoes substitution reactions due to the presence of reactive functional groups:
The major products from these reactions depend on the specific conditions and reagents used, influencing further applications in medicinal chemistry.
TAK-960 exerts its antitumor effects through the inhibition of PLK1 activity. By binding to the ATP-binding site of PLK1, TAK-960 prevents its activation, leading to:
This mechanism underlies the compound's efficacy against various cancer types, particularly those exhibiting high levels of PLK1 expression.
TAK-960 serves multiple roles in scientific research:
TAK-960 dihydrochloride [(4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide dihydrochloride)] is a pyrimidodiazepinone-derived small molecule inhibitor that targets the adenosine triphosphate (ATP)-binding cleft of Polo-Like Kinase 1 through sophisticated molecular interactions. Structural analyses reveal that the difluorinated pyrimidodiazepinone core forms critical hydrogen bonds with the hinge region of Polo-Like Kinase 1's catalytic domain, while the cyclopentyl group extends into a hydrophobic pocket adjacent to the ATP-binding site [9]. The 2-fluoro-5-methoxybenzamide moiety projects toward solvent-exposed regions, optimizing solubility without compromising binding affinity. This precise spatial arrangement enables TAK-960 dihydrochloride to compete directly with ATP, with binding kinetics analysis demonstrating a dissociation constant (Kd) in the subnanomolar range (0.8 nanomolar) [1] [3].
The compound's binding induces a conformational shift in the Polo-Like Kinase 1 activation loop, destabilizing the catalytically competent state required for substrate phosphorylation. Crystallographic studies confirm that TAK-960 dihydrochloride establishes Van der Waals contacts with key residues (Leu59, Cys67, and Val114) in the N-terminal kinase domain, explaining its high binding affinity [9]. This ATP-competitive mechanism directly impedes Polo-Like Kinase 1's ability to phosphorylate downstream mitotic substrates, initiating a cascade of cell cycle disruptions.
TAK-960 dihydrochloride exhibits exceptional selectivity for Polo-Like Kinase 1 over other kinases, as demonstrated by comprehensive profiling against 288 human kinases. Quantitative IC₅₀ determinations reveal a striking potency gradient within the Polo-Like Kinase family: Polo-Like Kinase 1 (0.8 nanomolar) > Polo-Like Kinase 2 (16.9 nanomolar) > Polo-Like Kinase 3 (50.2 nanomolar) [1] [3] . This represents 21-fold and 63-fold selectivity for Polo-Like Kinase 1 over Polo-Like Kinase 2 and Polo-Like Kinase 3, respectively. The molecular basis for this selectivity lies in subtle structural variations within the ATP-binding pockets of Polo-Like Kinase isoforms, particularly in the size and hydrophobicity of the hinge region accommodating the pyrimidodiazepinone core.
Table 1: Kinase Inhibition Profile of TAK-960 Dihydrochloride
Kinase Target | IC₅₀ (nM) | Selectivity Ratio vs. PLK1 |
---|---|---|
Polo-Like Kinase 1 (PLK1) | 0.8 | 1.0 |
Polo-Like Kinase 2 (PLK2) | 16.9 | 21.1 |
Polo-Like Kinase 3 (PLK3) | 50.2 | 62.8 |
Focal Adhesion Kinase (FAK) | 19.6 | 24.5 |
Myosin Light Chain Kinase (MLCK) | 25.6 | 32.0 |
Feline Sarcoma Oncogene Kinase (FES) | 58.2 | 72.8 |
Beyond the Polo-Like Kinase family, TAK-960 dihydrochloride demonstrates >20-fold selectivity against Focal Adhesion Kinase (19.6 nanomolar), Myosin Light Chain Kinase (25.6 nanomolar), and Feline Sarcoma Oncogene Kinase (58.2 nanomolar) [2] . Minimal inhibition (<35% at 1 micromolar) was observed against 282 additional kinases in broad panel screening, underscoring its exceptional target specificity [1] [8]. This selectivity profile is pharmacologically advantageous as it reduces off-target effects that might complicate therapeutic applications.
TAK-960 dihydrochloride induces profound G₂/M phase arrest through coordinated disruption of mitotic regulators. In cancer cell lines (e.g., HT-29, HCT116), treatment with nanomolar concentrations (8–50 nanomolar) triggers rapid accumulation of cells with 4N DNA content, detectable within 12 hours through flow cytometric analysis [1] [6]. This arrest manifests morphologically as aberrant monopolar spindles and misaligned chromosomes, hallmarks of Polo-Like Kinase 1 inhibition. The molecular cascade involves TAK-960 dihydrochloride-mediated suppression of Polo-Like Kinase 1-dependent phosphorylation events critical for mitotic entry:
In colorectal cancer cell panels (55 lines), half maximal effective concentration values ranged from 1–750 nanomolar, with arrest potency independent of Tumor Protein 53 or KRAS mutation status [6]. This universal arrest mechanism demonstrates Polo-Like Kinase 1's non-redundant role in G₂/M progression.
Prolonged TAK-960 dihydrochloride exposure (24–72 hours) forces cells with unresolved mitotic defects into catastrophic division failure. This process initiates when chronic spindle assembly checkpoint activation triggers apoptotic pathways:
Table 2: Cellular Consequences of TAK-960 Dihydrochloride Treatment
Time Post-Treatment | Primary Cellular Phenotype | Molecular Markers |
---|---|---|
0–12 hours | G₂ accumulation | Increased cyclin B1; Inactive Cdc2-pTyr15 |
12–24 hours | Mitotic arrest with monopolar spindles | pHH3⁺; Mad2⁺ kinetochores |
24–48 hours | Mitotic catastrophe | Multipolar divisions; Micronuclei |
48–72 hours | Apoptotic execution | Caspase-3 cleavage; Annexin V⁺ |
In colorectal cancer patient-derived xenografts, TAK-960 dihydrochloride administration (10 milligram/kilogram orally daily) significantly increased apoptotic markers and suppressed tumor growth, confirming mitotic catastrophe as the terminal outcome of Polo-Like Kinase 1 inhibition [1] [6]. The compound's ability to bypass multidrug resistance protein 1-mediated efflux further enhances efficacy against therapy-resistant malignancies, positioning it as a compelling candidate for molecularly targeted cancer therapy [1].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7